molecular formula C10H9NO2 B050691 1-Hydroxy-7-methylquinolin-2(1H)-one CAS No. 112590-57-5

1-Hydroxy-7-methylquinolin-2(1H)-one

Cat. No.: B050691
CAS No.: 112590-57-5
M. Wt: 175.18 g/mol
InChI Key: CXURJWXVSCKUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-7-methylquinolin-2(1H)-one is a quinolinone derivative characterized by a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 7 of its bicyclic aromatic structure (Figure 1). Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring system, known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

CAS No.

112590-57-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-hydroxy-7-methylquinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3

InChI Key

CXURJWXVSCKUKA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=O)N2O

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)N2O

Synonyms

2(1H)-Quinolinone,1-hydroxy-7-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., fluorine, bromine) show superior antimicrobial efficacy compared to hydroxyl or methoxy derivatives .
  • Synthetic Accessibility : Hydroxyl and methoxy groups facilitate functionalization via alkylation or acylation, whereas halogens enable cross-coupling reactions .
  • Solubility and Bioavailability : Methyl and methoxy groups improve lipophilicity, enhancing membrane penetration, while hydroxyl groups favor aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.